molecular formula C10H15N4O13P3S B1226696 6-Mercaptopurine ribonucleoside triphosphate CAS No. 27652-34-2

6-Mercaptopurine ribonucleoside triphosphate

货号: B1226696
CAS 编号: 27652-34-2
分子量: 524.23 g/mol
InChI 键: GQNRDWAOABGWGP-KQYNXXCUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Mercaptopurine ribonucleoside triphosphate is an organic molecule with the chemical formula C10H15N4O13P3S. It is a derivative of 6-mercaptopurine, a well-known antimetabolite used in the treatment of leukemia and other autoimmune diseases . This compound is a ribonucleoside triphosphate, meaning it consists of a ribose sugar, a purine base (6-mercaptopurine), and three phosphate groups.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine ribonucleoside triphosphate typically involves the phosphorylation of 6-mercaptopurine ribonucleoside. This can be achieved through a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions: 6-Mercaptopurine ribonucleoside triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Introduction to 6-Mercaptopurine Ribonucleoside Triphosphate

This compound is a significant metabolite of the drug 6-mercaptopurine, which is primarily used in the treatment of acute lymphoblastic leukemia and other malignancies. This compound plays a crucial role in various biochemical pathways, particularly in purine metabolism, and has applications in drug discovery and therapeutic interventions.

Cancer Therapy

This compound is primarily recognized for its role in cancer therapy, especially in acute lymphoblastic leukemia (ALL). It acts as an antimetabolite that interferes with nucleic acid synthesis by inhibiting purine metabolism. This inhibition is critical in the therapeutic regimen for ALL, where it helps maintain remission and reduce relapse rates .

Case Study: Maintenance Therapy in ALL

A study highlighted that low-intensity maintenance therapy with 6-mercaptopurine significantly limits relapse occurrences in patients with ALL, achieving over an 80% cure rate in children . This underscores its importance as a cornerstone of multiagent chemotherapy protocols.

Mechanistic Studies

Research has demonstrated that this compound serves as a competitive inhibitor of several enzymes involved in purine metabolism. Notably, it inhibits T4 RNA ligase, which is vital for RNA processing and manipulation . Understanding these interactions aids in elucidating the drug's mechanism of action and potential resistance pathways.

Pharmacogenetics

Pharmacogenetic studies have shown that genetic polymorphisms, particularly in the thiopurine methyltransferase gene, significantly affect the metabolism of 6-mercaptopurine and its metabolites. This variability can influence treatment outcomes and toxicity profiles among patients . A population pharmacokinetic model developed for pediatric patients indicated that incorporating genetic factors into dosing regimens could optimize therapeutic efficacy while minimizing adverse effects.

Drug Development

The compound has been utilized as a model substrate in drug development studies to evaluate enzyme kinetics and interactions with other therapeutic agents. Its role as a substrate for thiopurine methyltransferase provides insights into the metabolic pathways of thiopurines and their derivatives .

Comparative Data Table

Application AreaDescriptionKey Findings/Impact
Cancer TherapyAntimetabolite used in ALL treatmentAchieves >80% cure rate; reduces relapse
Mechanistic StudiesInhibitor of T4 RNA ligase; affects RNA processingEnhances understanding of drug resistance mechanisms
PharmacogeneticsGenetic variability influences drug metabolismOptimizes dosing based on TPMT genotype
Drug DevelopmentModel substrate for evaluating enzyme kineticsProvides insights into metabolic pathways

作用机制

The mechanism of action of 6-mercaptopurine ribonucleoside triphosphate involves its incorporation into nucleic acids, where it acts as a purine antagonist. It competes with natural purine derivatives (hypoxanthine and guanine) for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Once incorporated, it inhibits the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

相似化合物的比较

    6-Thioguanine: Another thiopurine used in cancer therapy.

    Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.

    Thioinosine Monophosphate: A related nucleotide analog.

Uniqueness: 6-Mercaptopurine ribonucleoside triphosphate is unique due to its specific structure, which allows it to be incorporated into nucleic acids and exert its effects as a purine antagonist. Its triphosphate form enhances its ability to participate in biochemical reactions compared to its monophosphate or free base forms .

生物活性

6-Mercaptopurine ribonucleoside triphosphate (6-MP-RTP) is a nucleoside analog derived from 6-mercaptopurine (6-MP), a medication primarily used in the treatment of leukemia and autoimmune diseases. As a purine analog, 6-MP-RTP plays a crucial role in inhibiting nucleic acid synthesis, which is essential for cellular proliferation. This article explores the biological activity of 6-MP-RTP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

6-MP-RTP exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Purine Synthesis : 6-MP is converted into various metabolites, including 6-MP-RTP, which inhibits enzymes involved in purine metabolism, such as amidophosphoribosyltransferase. This inhibition leads to reduced levels of purine nucleotides, ultimately affecting DNA and RNA synthesis.
  • Incorporation into Nucleic Acids : As a triphosphate form, 6-MP-RTP can be incorporated into RNA and DNA. This incorporation can lead to the formation of faulty nucleic acids, disrupting normal cellular function and promoting apoptosis in rapidly dividing cells.
  • Immunosuppressive Effects : The compound also exhibits immunosuppressive properties by affecting T-lymphocyte proliferation and cytokine production, making it useful in treating autoimmune conditions.

Biological Activity Data

The biological activity of 6-MP-RTP can be summarized in the following table:

Biological Activity Effect Reference
Inhibition of DNA synthesisDecreased proliferation of cancer cells
RNA incorporationFormation of dysfunctional RNA
ImmunosuppressionReduced T-cell activation
Cytotoxicity in leukemia cellsInduction of apoptosis
Synergistic effects with other drugsEnhanced efficacy in combination therapies

Case Study 1: Treatment of Acute Lymphoblastic Leukemia (ALL)

A clinical study investigated the efficacy of 6-MP in combination with other chemotherapeutic agents in children with ALL. The results demonstrated that patients receiving 6-MP exhibited higher remission rates compared to those on standard therapy alone. The study highlighted the role of 6-MP-RTP in enhancing the cytotoxic effects on leukemic cells while minimizing toxicity to normal cells.

Case Study 2: Autoimmune Disorders

In a cohort study involving patients with autoimmune diseases such as Crohn's disease and ulcerative colitis, treatment with 6-MP led to significant clinical improvement. The immunosuppressive effects mediated by 6-MP-RTP contributed to decreased inflammation and remission rates in these patients. Monitoring of lymphocyte counts indicated a dose-dependent relationship between 6-MP administration and immunosuppression.

Research Findings

Recent research has further elucidated the biological activity of 6-MP-RTP:

  • Metabolic Pathways : A study identified key metabolic pathways involved in the conversion of 6-MP to its active forms, including 6-MP-RTP. Understanding these pathways is crucial for optimizing therapeutic strategies and minimizing side effects .
  • Pharmacogenomics : Variations in genes related to thiopurine metabolism, such as TPMT (thiopurine S-methyltransferase), significantly affect the efficacy and toxicity profiles of 6-MP treatments. Genotyping patients for TPMT variants can help tailor dosing regimens for improved outcomes .
  • Combination Therapies : Investigations into combination therapies involving 6-MP-RTP have shown promising results in enhancing treatment efficacy for various cancers. For instance, combining 6-MP with other agents like methotrexate has been shown to produce synergistic effects, leading to improved patient outcomes .

属性

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)31/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,22,23)(H,11,12,31)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNRDWAOABGWGP-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27652-34-2
Record name Thio-ITP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27652-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Thioinosine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Mercaptopurine ribonucleoside triphosphate
Reactant of Route 2
Reactant of Route 2
6-Mercaptopurine ribonucleoside triphosphate
Reactant of Route 3
Reactant of Route 3
6-Mercaptopurine ribonucleoside triphosphate
Reactant of Route 4
Reactant of Route 4
6-Mercaptopurine ribonucleoside triphosphate
Reactant of Route 5
Reactant of Route 5
6-Mercaptopurine ribonucleoside triphosphate
Reactant of Route 6
Reactant of Route 6
6-Mercaptopurine ribonucleoside triphosphate
Customer
Q & A

Q1: How does 6-Mercaptopurine ribonucleoside triphosphate (6-thio-ITP) interact with its target and what are the downstream effects?

A: 6-thio-ITP acts as a competitive inhibitor of RNA polymerase I and II, which are essential enzymes for RNA synthesis within cells []. Specifically, it competes with guanosine 5'-triphosphate (GTP) for binding to the enzyme's active site []. This competition disrupts the transcription process, ultimately leading to the inhibition of RNA synthesis. Since RNA synthesis is crucial for cell growth and survival, this inhibition contributes to the cytotoxic effect of 6-mercaptopurine, a known antitumor agent [].

Q2: Can 6-thio-ITP be utilized as a structural probe for studying enzymes like Escherichia coli glutamine synthetase?

A: Yes, research suggests that 6-thio-ITP, alongside its analog 8-mercaptoadenosine 5'-triphosphate (8-S-ATP), can serve as a structural probe for enzymes like Escherichia coli glutamine synthetase []. These compounds can substitute for ATP in the autoinactivation reaction of the enzyme []. Modifications with fluorescent and chromogenic probes or electron-dense markers allow for studying the enzyme's structure and interactions []. Furthermore, the spectral properties of 6-thio-ITP change upon binding to the enzyme, offering insights into the environment of the binding site [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。